molecular formula C8H9NO2 B148808 1,3-Dimethyl-2-nitrobenzene CAS No. 81-20-9

1,3-Dimethyl-2-nitrobenzene

Cat. No. B148808
Key on ui cas rn: 81-20-9
M. Wt: 151.16 g/mol
InChI Key: HDFQKJQEWGVKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04704401

Procedure details

1,3-dimethyl-2-nitrobenzene (151.2 g) is dissolved in 500 ml of CH2Cl2 and cooled to below 0° C. in a methanol ice bath. Sulfuric acid (200 ml) is added dropwise, maintaining a temperature at below 0° C. After the sulfuric acid addition is complete, fuming nitric acid (86 ml) is added dropwise at a rate which maintains the temperature between -5° to -2° C. After the addition is complete, the mixture is stirred at -3° to -5° C. for 2 hours. 200 ml of water are carefully added to the aqueous acidic layer and, after cooling to RT, the mixture is extracted with 600 ml of CH2Cl2. The extracts are combined and washed with 600 ml of H2O, saturated NaCl solution and dried overnight. The mixture is filtered and the filtrate concentrated to give 192.2 grams of a yellow solid, M.P. 81°-83° C.
Quantity
151.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N+:9]([O-:11])=[O:10].S(=O)(=O)(O)O.[N+:17]([O-])([OH:19])=[O:18].O>C(Cl)Cl>[CH3:8][C:4]1[CH:5]=[CH:6][C:7]([N+:17]([O-:19])=[O:18])=[C:2]([CH3:1])[C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
151.2 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
86 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at -3° to -5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to below 0° C. in a methanol ice bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature at below 0° C
CUSTOM
Type
CUSTOM
Details
between -5° to -2° C
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 600 ml of CH2Cl2
WASH
Type
WASH
Details
washed with 600 ml of H2O, saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 192.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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